Product packaging for 9H-Fluorene-1-carboxamidine(Cat. No.:)

9H-Fluorene-1-carboxamidine

Cat. No.: B1504008
M. Wt: 208.26 g/mol
InChI Key: RJGDLECROOVPJO-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorene (B118485) and Carboxamidine Moieties in Chemical Science

The fluorene moiety is a well-known tricyclic aromatic hydrocarbon, consisting of two benzene (B151609) rings fused to a central five-membered ring. This structural unit is a cornerstone in materials science and medicinal chemistry. mdpi.comresearchgate.net Its rigid and planar structure, coupled with its aromaticity, endows fluorene-containing compounds with unique photophysical and electronic properties. mdpi.com Consequently, fluorene derivatives are extensively investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and as fluorescent probes. offshore-technology.com In the realm of medicinal chemistry, the fluorene scaffold is found in a variety of bioactive compounds, demonstrating a broad spectrum of pharmacological activities. mdpi.com

The carboxamidine functional group, on the other hand, is recognized for its basicity and its ability to participate in hydrogen bonding. It is a common structural motif in medicinal chemistry, often incorporated into molecules to enhance their interaction with biological targets.

The combination of the versatile fluorene framework with the functionally significant carboxamidine group in 9H-Fluorene-1-carboxamidine suggests a molecule with a rich potential for exploration in both materials science and drug discovery.

Historical Overview of Fluorene Derivatives in Academic Synthesis and Applications

The study of fluorene and its derivatives dates back to the late 19th century. Initially isolated from coal tar, fluorene itself has limited direct applications. However, its chemical reactivity, particularly at the C9 position, has made it a versatile starting material for the synthesis of a vast array of derivatives. thieme-connect.de

Historically, research into fluorene derivatives has been driven by their diverse applications. In the early 20th century, their utility was explored in the development of dyes and polymers. More recently, the focus has shifted towards high-performance materials and pharmaceuticals. The development of synthetic methodologies to functionalize the fluorene core at various positions has been a significant area of academic research. rsc.orglabxing.com These methods have enabled the synthesis of complex fluorene-containing molecules with tailored properties for specific applications.

The following table provides a glimpse into the diverse applications of some representative fluorene derivatives:

Compound Name Application Area Reference
N-octadecyl-9-oxo-9H-fluorene-4-carboxamideSynthesis of functionalized heterocyclic derivatives researchgate.net
N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-1-carboxamidePharmaceutical research, materials science ontosight.ai
O-aryl-carbamoyl-oxymino-fluorene derivativesAntimicrobial and antibiofilm agents mdpi.com
2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivativesAntimicrobial agents mdpi.com

Scope and Research Trajectory for this compound

Given the absence of extensive dedicated studies on this compound, its research trajectory can be projected based on the known properties of its constituent moieties and related compounds.

Synthesis: The synthesis of this compound likely involves a multi-step process starting from a suitable fluorene precursor. A plausible synthetic route could involve the conversion of a fluorene-1-carboxylic acid or a fluorene-1-carbonitrile to the corresponding carboxamidine. For instance, a study on the synthesis of thiazolofluorenone derivatives describes the preparation of a cyclopenta[B]Fluorene-2-Carboxamidine from a corresponding carbonitrile by treatment with N,N-dimethylethylenediamine. tandfonline.com This suggests that similar methodologies could be adapted for the synthesis of this compound.

Potential Applications: The inherent properties of the fluorene and carboxamidine groups suggest several promising avenues for research:

Medicinal Chemistry: The presence of the carboxamidine group, a known pharmacophore, coupled with the bioactive fluorene scaffold, makes this compound a candidate for screening against various biological targets. Research on related fluorene derivatives has shown potential in areas such as antimicrobial and anticancer applications. mdpi.com

Materials Science: The fluorescent nature of the fluorene core could be modulated by the carboxamidine substituent. This opens up possibilities for its use in the development of novel organic electronic materials, sensors, or imaging agents.

Future research on this compound would likely focus on establishing efficient synthetic routes, followed by a thorough characterization of its physicochemical properties. Subsequent investigations would then logically proceed to explore its biological activity and potential applications in materials science, thereby carving a niche for this intriguing molecule in the broader landscape of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B1504008 9H-Fluorene-1-carboxamidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

9H-fluorene-1-carboximidamide

InChI

InChI=1S/C14H12N2/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12/h1-7H,8H2,(H3,15,16)

InChI Key

RJGDLECROOVPJO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=N)N

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 9h Fluorene 1 Carboxamidine

Reactivity of the Carboxamidine Functional Group

The carboxamidine moiety is a highly versatile functional group, capable of participating in a variety of chemical transformations. Its reactivity is central to the derivatization of 9H-Fluorene-1-carboxamidine for various applications.

The carboxamidine group can be conceptually viewed as an amide precursor. While direct amidation of a pre-existing carboxamidine is not a standard transformation, the synthesis of related N-aryl-9-oxo-9H-fluorene-1-carboxamides highlights the importance of the amide linkage in this class of compounds. These carboxamides have been explored for their potential as apoptosis inducers. nih.govresearchgate.net The synthesis of such compounds typically involves the coupling of a carboxylic acid with an amine, a reaction that underscores the chemical accessibility of amide derivatives of the fluorene (B118485) scaffold. ucl.ac.uk

Guanidylation reactions, which involve the formation of a guanidine group, are a key transformation for carboxamidines and related compounds. scholaris.caresearchgate.net These reactions typically proceed through the reaction of an amine with a guanylating agent. organic-chemistry.org In the context of this compound, the carboxamidine functional group itself could potentially act as a synthon for more complex guanidine-containing structures, although specific examples are not prevalent in the literature. The general synthesis of guanidines often involves the use of reagents like S-methylisothiourea derivatives which react with amines to form the guanidine moiety. researchgate.net

Table 1: Examples of Reagents in Amidation and Guanidylation Reactions

Reaction Type Reagent Class Specific Example
Amidation Coupling Agents 1-Hydroxybenzotriazole (HOBt)
Amidation Chlorinating Agents Thionyl chloride (SOCl₂)
Guanidylation Guanylating Agents N,N'-di-Boc-S-methylisothiourea

The carboxamidine functional group is a valuable precursor for the synthesis of various heterocyclic systems due to its inherent nitrogen-carbon-nitrogen framework.

Thiazolofluorenones: While direct synthesis from this compound is not explicitly detailed, the synthesis of related fluorenyl-hydrazonothiazole derivatives demonstrates the utility of fluorene-based starting materials in constructing thiazole rings. mdpi.com For instance, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide can be reacted with α-halocarbonyl compounds through a Hantzsch thiazole synthesis to yield the corresponding thiazole derivatives. mdpi.com This suggests that a suitably functionalized this compound could undergo similar cyclization reactions to form thiazolofluorenones.

Imidazoles: The synthesis of imidazoles can be achieved through various methods, including the reaction of a dicarbonyl compound with an aldehyde and ammonia. baranlab.orgscribd.com The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another prominent method for forming the imidazole ring. mdpi.com Given the structural components of this compound, it could potentially serve as a building block in multicomponent reactions to form imidazole-fused fluorene systems. The general synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. organic-chemistry.orgresearchgate.net

The nitrogen atoms of the carboxamidine group possess nucleophilic character and can participate in condensation and addition reactions. For instance, they can react with carbonyl compounds to form new carbon-nitrogen bonds, leading to the formation of larger, more complex molecules. These reactions are fundamental in organic synthesis for the construction of various molecular frameworks.

Transformations Involving the 9H-Fluorene Core

Electrophilic Aromatic Substitution (SEAr): The fluorene ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups. wikipedia.orgmasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The directing effect of the carboxamidine group at the 1-position will influence the regioselectivity of these substitutions. The carboxamidine group is expected to be a deactivating group and a meta-director due to its electron-withdrawing nature. Therefore, electrophilic substitution would likely occur at the positions meta to the carboxamidine group on the same aromatic ring, and at positions on the adjacent, unsubstituted aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on aromatic rings that are activated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgmdpi.comsemanticscholar.org The presence of the electron-withdrawing carboxamidine group could potentially facilitate SNAr reactions on the fluorene ring, particularly if other activating groups are present. For an SNAr reaction to proceed, a good leaving group, such as a halide, must be present on the aromatic ring, and the reaction is favored by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The methylene bridge at the 9-position of the 9H-fluorene ring is a key site of reactivity. The protons at this position are relatively acidic (pKa ≈ 22.6 in DMSO), making this carbon atom susceptible to deprotonation and subsequent functionalization. researchgate.net

C-H Alkylation: The 9-position can be readily alkylated by treating the fluorene derivative with a base to form a carbanion, followed by reaction with an alkyl halide. researchgate.net Nickel-catalyzed C-H alkylation protocols have also been developed, using alcohols as the alkylating agents. rsc.org These reactions provide a direct method for introducing alkyl groups at the 9-position, leading to a variety of 9-substituted fluorene derivatives. researchgate.net

Table 2: Examples of Reactions at the 9-Position of the Fluorene Ring

Reaction Type Reagents Product Type
C-H Alkylation Base (e.g., t-BuOK), Alkyl Halide 9-Alkyl-9H-fluorene
Nickel-Catalyzed C-H Alkylation Nickel Catalyst, Alcohol 9-Alkyl-9H-fluorene
Knoevenagel Condensation Aldehyde or Ketone, Base 9-Alkylidene-9H-fluorene

Beyond simple alkylation, the 9-position can participate in a variety of other transformations, including condensation reactions with aldehydes and ketones to form dibenzofulvene derivatives. mdpi.com Furthermore, oxidation of the 9-position can lead to the formation of the corresponding fluorenone. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Fluorene System

The chemical reactivity of the 9H-fluorene core, a defining feature of this compound, is significantly influenced by the methylene bridge at the 9-position. This position is particularly susceptible to oxidation, representing a primary transformation pathway for this class of molecules. mdpi.comdoaj.org The conversion of the fluorene moiety to its corresponding ketone, 9-fluorenone, is a well-documented oxidative process. study.com This reaction involves the oxidation of the C-H bonds at the 9-position to a carbonyl group (C=O).

This transformation can be achieved under various conditions. A common laboratory and industrial method involves the use of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), with oxygen from the air serving as the oxidant. study.comgoogle.comgoogle.com The mechanism initiates with the deprotonation of the weakly acidic C9 proton by the base, followed by a reaction with oxygen to form the ketone. study.com Other oxidizing agents, including manganese oxides, have also been shown to effectively catalyze the oxidation of fluorene to 9-fluorenone. researchgate.net

Conversely, the reduction of the 9-fluorenone system back to a fluorene derivative represents the principal reduction pathway. The ketone functional group can be readily reduced to a secondary alcohol (fluorenol). A standard reagent for this transformation is sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol. study.combu.eduwebassign.netyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon. study.comyoutube.com Subsequent protonation of the resulting alkoxide ion by the solvent yields the alcohol product, 9-fluorenol. study.com These complementary oxidation and reduction reactions of the fluorene core allow for the chemical modification and functionalization of the 9-position, which is pivotal for developing new derivatives.

Table 1: Selected Oxidation and Reduction Reactions of the Fluorene System

Formation of Complex Molecular Architectures and Conjugates

Design and Synthesis of Hybrid Fluorene-Carboxamidine Analogues

The design and synthesis of hybrid molecules, which covalently link two or more distinct pharmacophores, is a powerful strategy in medicinal chemistry to develop compounds with enhanced or novel activities. nih.gov The this compound scaffold serves as a versatile building block for creating such complex analogues. The synthesis of these hybrids typically involves the modification of a fluorene precursor, such as fluorene-2-carbaldehyde or 9H-fluorene-4-carboxylic acid, followed by coupling with another molecular entity. nih.govijprs.com

A general approach to synthesizing hybrid fluorene-carboxamidine analogues would begin with a fluorene core already functionalized with either a carboxylic acid or a nitrile group at the 1-position. The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride, which is then reacted with an amine to form an amide linkage. ijprs.com Alternatively, a nitrile group can be converted to the desired carboxamidine moiety through established methods like the Pinner reaction. The other part of the hybrid molecule, bearing a complementary functional group, can be attached at a different position on the fluorene ring or to the carboxamidine group itself.

For example, fluorene derivatives have been successfully hybridized with various heterocyclic systems. In one study, fluorene-triazole hybrids were synthesized by reacting a fluorene derivative with a triazole moiety. ijprs.com Another research effort produced fluorene-thiazole-Schiff base derivatives starting from fluorene-2-carbaldehyde and 2-acetylfluorene, which were first reacted with thiosemicarbazide and then cyclized with α-haloketones. nih.gov Fluorene has also been linked to nucleosides, such as 2'-deoxyuridine, via a palladium-catalyzed cross-coupling reaction to create fluorescent probes for studying nucleic acid structures. mdpi.com These established synthetic methodologies provide a clear roadmap for the design and construction of novel hybrid analogues based on the this compound structure.

Table 2: Examples of Synthetic Strategies for Fluorene-Based Hybrid Molecules

Bridging Strategies and Supramolecular Assembly

Beyond individual hybrid molecules, the fluorene scaffold is instrumental in constructing larger, complex systems through bridging strategies and supramolecular assembly. Bridging strategies involve covalently linking multiple fluorene units to create well-defined oligomers and polymers with extended π-conjugated systems. A highly effective method for this is the palladium-catalyzed coupling of organometallic derivatives of brominated fluorenes with aryl dihalides. rsc.orgrsc.orgresearchgate.net This synthetic approach allows for the creation of symmetrical, bridged oligophenylenes containing multiple fluorene units, leading to materials with enhanced solubility and specific photophysical properties. rsc.org

Supramolecular assembly, in contrast, relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to organize molecules into ordered, higher-level architectures. ethernet.edu.et The this compound molecule is exceptionally well-suited for this purpose. The planar, aromatic fluorene core facilitates π–π stacking interactions, while the carboxamidine group is a powerful hydrogen-bonding motif, capable of acting as both a hydrogen bond donor and acceptor.

Advanced Applications of 9h Fluorene 1 Carboxamidine and Its Derivatives in Chemical Science

Catalysis and Ligand Design

The design of effective ligands is a cornerstone of modern transition metal catalysis. The structural rigidity and potential for functionalization make fluorene (B118485) derivatives attractive candidates for ligand development. The introduction of a carboxamidine group at the 1-position of the 9H-fluorene core provides a nitrogen-rich functional group capable of coordinating with transition metals, thereby paving the way for novel catalytic applications.

9H-Fluorene-1-carboxamidine as a Ligand in Transition Metal Catalysis

While direct studies on this compound as a ligand in transition metal catalysis are not extensively documented, the broader class of fluorene derivatives with N-heterocyclic functionalities has shown significant promise. researchgate.net The carboxamidine moiety, with its two nitrogen atoms, can act as a bidentate or bridging ligand, forming stable complexes with various transition metals. These complexes can, in principle, catalyze a range of organic transformations.

The fundamental structure of fluorene allows it to act as a ligand akin to cyclopentadienide (B1229720) upon deprotonation at the C9 position. wikipedia.org This property, combined with the coordinating ability of the carboxamidine group, suggests that this compound could serve as a versatile ligand in catalysis. The synthesis of transition metal complexes with related fluorene-based ligands, such as those derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide, has been reported, and these complexes have demonstrated catalytic activity in oxidation reactions. nih.gov For instance, certain Schiff base ligands derived from fluorene have been used to create transition metal complexes that are effective catalysts for the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. nih.gov

The development of palladium-catalyzed cross-dehydrogenative coupling to synthesize fluorene-9-carboxamides highlights the compatibility of the fluorene carboxamide scaffold with palladium catalysis, suggesting the potential for these compounds to act as ligands in palladium-catalyzed reactions. wikipedia.orgnih.govspiedigitallibrary.org

Exploration in Organic Synthesis Methodologies (e.g., C-H Activation, Alkylation)

C-H activation is a powerful tool in organic synthesis, and the design of directing groups to control the regioselectivity of these reactions is a key area of research. Amide groups have been successfully employed as directing groups in a variety of transition metal-catalyzed C-H functionalization reactions. nih.govresearchgate.netrsc.orgmdpi.com The carboxamidine group in this compound could potentially serve a similar role, directing a metal catalyst to a specific C-H bond on the fluorene core or a substrate.

Recent studies have demonstrated the nickel-catalyzed sp³ C-H alkylation of 9H-fluorene using alcohols as alkylating agents, showcasing the reactivity of the C9 position. researchgate.net While this study did not involve a carboxamidine derivative, it underscores the potential for functionalizing the fluorene core. The presence of a directing group like a carboxamidine could potentially steer such alkylations to other positions on the aromatic rings.

Furthermore, palladium-catalyzed C-H functionalization of arenes is a well-established methodology. acs.org The carboxamide moiety has been shown to be an effective directing group in such transformations. nih.govrsc.org By analogy, this compound could be explored as a substrate in directed C-H activation reactions, potentially leading to the synthesis of novel polysubstituted fluorene derivatives.

Photoredox Catalysis Involving Fluorene-Based Systems

Photoredox catalysis has emerged as a powerful and sustainable approach to organic synthesis. The photophysical properties of fluorene and its derivatives make them interesting candidates for roles in photoredox processes. Deprotonated fluorene has been shown to act as a radical initiator under photochemical conditions, promoting single electron transfer (SET) to facilitate C-C cross-coupling reactions. rsc.org This indicates that the fluorene core itself can be an active participant in photoredox cycles.

The introduction of a carboxamidine group at the 1-position could modulate the electronic properties of the fluorene system, thereby influencing its photoredox potential. While specific studies on the photoredox catalysis of this compound are limited, research on related fluorenone derivatives has shown their utility in this area. researchgate.net The tunable nature of the fluorene scaffold allows for the design of molecules with specific photophysical properties, which is a key aspect in the development of new photoredox catalysts. researchgate.netnjit.edu

Materials Science Applications

The rigid and planar structure of the fluorene ring system, combined with its inherent fluorescence, makes it an excellent building block for advanced materials. The ability to functionalize the fluorene core at various positions allows for the fine-tuning of its electronic and photophysical properties. researchgate.netelsevierpure.com

Development of Fluorene-Based Fluorescent Materials for Optoelectronics and Sensors

Fluorene derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent sensors. entrepreneur-cn.comnbinno.com The high fluorescence quantum yields and thermal stability of many fluorene-based compounds are key advantages in these applications. researchgate.net The carboxamidine group in this compound can act as both an electron-withdrawing group and a site for intermolecular interactions, such as hydrogen bonding, which can influence the solid-state packing and photophysical properties of the material. uri.edu

Fluorene-based fluorescent probes have been developed for the detection of metal ions. ucf.edu20.210.105 The carboxamidine moiety can serve as a binding site for metal ions, and upon coordination, a change in the fluorescence properties of the fluorene core can be observed. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of specific metal ions. For instance, fluorene derivatives have been designed as chemosensors for various metal ions, where the binding event leads to a measurable change in the fluorescence signal. mdpi.com

Below is a table summarizing the photophysical properties of some representative fluorene derivatives, illustrating their potential in fluorescent applications.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Application
Fluorene Derivative 1357384, 4040.02Amine-Reactive Probe
Fluorene Derivative 1 Adduct3634030.74Bioconjugated Probe
Polyfluorene Copolymer P5345424, 447-Fluorescent Polymer
Polyfluorene Copolymer P6341414, 436-Fluorescent Polymer

Data compiled from various sources for illustrative purposes. spiedigitallibrary.orguri.edumdpi.com

Integration into Polymeric Structures for Functional Materials

The incorporation of fluorene units into polymer backbones is a common strategy for creating functional materials with enhanced thermal stability, and desirable optical and electronic properties. Polyfluorenes are a well-known class of conjugated polymers used in OLEDs due to their strong blue emission. wikipedia.org

The this compound monomer could be integrated into various polymer architectures, such as polyimides, polyesters, or polyamides. The rigid fluorene core would contribute to a high glass transition temperature and thermal stability, while the carboxamidine group could provide sites for cross-linking or further functionalization. Fluorene-containing polyimides, for example, are known for their excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics. The introduction of a carboxamidine group could further modify these properties and potentially introduce new functionalities, such as improved adhesion or moisture resistance.

The table below lists some properties of functional polymers containing fluorene moieties, highlighting their suitability for advanced material applications.

Polymer TypeMonomer ComponentGlass Transition Temp. (°C)Decomposition Temp. (°C)Key Property
Polyimide9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride>400>550High Thermal Stability, Optical Transparency
Poly(fluorene-alt-benzothiadiazole)Fluorene and Benzothiadiazole derivatives--Tunable Emission, Charge Transport
Fluorinated Poly(fluorene)Fluorinated Fluorene derivatives->400High Fluorescence Quantum Yield

Data compiled from various sources for illustrative purposes. researchgate.net

Design of Advanced Sensing Platforms

The rigid, planar structure and favorable photophysical properties of the 9H-fluorene scaffold make it an excellent building block for the design of advanced sensing platforms. Derivatives of this compound are integral to chemosensors that detect a variety of analytes, including metal ions and anions, through mechanisms that translate molecular recognition events into measurable optical signals. These sensors often operate on principles such as intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and fluorescence quenching or enhancement.

Fluorene-based sensors can be engineered for high selectivity and sensitivity. For instance, fluorenone-based Schiff base sensors have been developed for the selective recognition of iodide (I⁻) ions. nih.gov These sensors exhibit a fluorescence enhancement response, which is advantageous because many previously reported sensors for iodide rely on a less distinct fluorescence quenching mechanism. nih.gov The sensing mechanism involves the inhibition of ICT and the suppression of C=N isomerization upon binding with iodide, leading to a rigidified structure with enhanced fluorescence. nih.gov

Similarly, other fluorene derivatives have been designed as "turn-on" fluorescent probes for the detection of hypochlorite (B82951) (ClO⁻). nih.gov These probes can achieve rapid response times and low detection limits. The design strategy often involves incorporating a specific recognition site that, upon interaction with the target analyte, alters the electronic properties of the fluorene fluorophore, leading to a change in its emission intensity. The versatility of the fluorene framework allows for its incorporation into more complex systems, such as those designed for ratiometric fluorescence detection of metal ions like zinc (Zn²⁺). nih.govacs.org These probes can provide a more reliable and quantitative response by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov

The performance of these sensing platforms is often characterized by several key parameters, including the limit of detection (LOD), binding constant (Kₐ), and response time, as detailed in the table below.

Table 1: Performance of Various Fluorene-Based Sensing Platforms

Sensor Type Target Analyte Key Performance Metrics Mechanism
Fluorenone Schiff Base 1 Iodide (I⁻) LOD: 8.0 nM Fluorescence Enhancement (ICT Inhibition)
Fluorenone Schiff Base 2 Iodide (I⁻) LOD: 11.0 nM Fluorescence Enhancement (ICT Inhibition)
Fluorene-based Probe (FHBP) Hypochlorite (ClO⁻) LOD: 8.2 x 10⁻⁷ M; Binding Constant: 9.75 x 10³ M⁻¹; Response Time: 30 s "Turn-On" Fluorescence (ESIPT)

Applications in Chemical Research as Probes and Tools

Beyond sensing, this compound and its derivatives serve as versatile scaffolds for creating sophisticated probes and tools for fundamental chemical research. Their unique spectroscopic properties and the ability to modify their structure allow for the investigation of molecular-level interactions and biological mechanisms.

Spectroscopic Probes for Molecular Interactions (excluding bioimaging)

The inherent fluorescence of the fluorene core is highly sensitive to its local environment, making its derivatives excellent spectroscopic probes for studying non-covalent interactions. researchgate.net These probes are used to investigate phenomena such as ion-molecule binding, carbohydrate recognition, and solvent effects without the context of cellular imaging. nih.gov

Fluorene-based compounds can be designed to act as "turn on" or "turn off" fluorescent chemosensors for various substrates. nih.govresearchgate.net For example, the interaction between a fluorene derivative and a metal ion can be monitored by changes in fluorescence intensity. The chelation of a metal ion like Cu²⁺ by strategically placed pyridyl and carboxyl groups on a fluorene probe can lead to significant fluorescence quenching, allowing for the quantitative study of the binding event. researchgate.net The binding affinity and stoichiometry of these interactions are often determined using spectroscopic titration methods, including ¹H NMR and fluorescence spectroscopy. nih.gov

The photophysical behavior of these probes, such as solvatochromism (the change in color with solvent polarity), provides insight into the electronic structure of the molecule in its ground and excited states. researchgate.netrsc.org By studying the shifts in absorption and emission spectra across different solvents, researchers can estimate changes in the molecule's dipole moment upon excitation, offering a deeper understanding of its intramolecular charge-transfer characteristics. researchgate.net This information is crucial for rationally designing probes with tailored responses for specific molecular recognition tasks.

Table 2: Spectroscopic Applications of Fluorene Derivatives in Studying Molecular Interactions

Fluorene Derivative Type Interaction Studied Spectroscopic Method Observation
2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes Metal Ion Binding Fluorescence Spectroscopy, ¹H NMR Titration Complexation confirmed by changes in chemical shifts and fluorescence ("turn on" or "turn off")
2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes Carbohydrate Binding ¹H NMR Titration Confirmed binding affinity towards monosaccharides
9-fluorenone-1-carboxylic acid Solvation Effects Steady-State Absorption and Emission Spectroscopy Exhibited solvatochromism, allowing estimation of excited state dipole moments

Precursors for Chemical Biology Tools (mechanistic studies, target identification)

Derivatives of this compound are valuable precursors for the synthesis of chemical biology tools designed to elucidate complex biological processes. These tools help in performing mechanistic studies and identifying the molecular targets of bioactive compounds.

A key strategy in target identification involves creating probes that can covalently bind to their biological target. For this purpose, fluorene-carboxamide structures can be modified with reactive groups. For example, the introduction of an azido (B1232118) (N₃) group into a potent 9-oxo-9H-fluorene-1-carboxamide scaffold creates a photoaffinity label. nih.gov Such probes can be used to irradiate a biological sample, causing the azido group to form a highly reactive nitrene that covalently crosslinks the probe to its binding partner, enabling subsequent isolation and identification of the target protein. nih.gov

The general approach for creating these tools involves conjugating the fluorene-based recognition element to a reporter tag or a reactive moiety. nih.gov The modular nature of these compounds allows for the systematic exploration of structure-activity relationships (SAR). By modifying the fluorene ring system, researchers can fine-tune the compound's biological activity and mechanism of action. nih.gov For instance, substitutions at the 7-position of the 9-oxo-9H-fluorene ring have been shown to significantly improve the apoptosis-inducing activity of certain N-aryl-9-oxo-9H-fluorene-1-carboxamides. nih.gov Understanding these SARs is critical for designing more effective probes for mechanistic studies.

The identification of potential protein targets can also be guided by computational methods. In silico screening against databases like Swiss Target Prediction can generate a list of probable targets for a given fluorene derivative, which can then be validated experimentally. mdpi.com This combination of rational design, chemical synthesis, and computational prediction makes this compound derivatives powerful precursors for developing the next generation of chemical biology tools.

Table 3: this compound Derivatives as Precursors for Chemical Biology Tools

Precursor Derivative Tool Type Application Key Structural Feature
7-azido-N-aryl-9-oxo-9H-fluorene-1-carboxamide Photoaffinity Probe Target Identification Azido (N₃) group for covalent crosslinking

Theoretical and Computational Investigations of 9h Fluorene 1 Carboxamidine

Electronic Structure and Reactivity Predictions (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. For 9H-Fluorene-1-carboxamidine, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, can provide significant insights into its electronic structure and reactivity.

The electronic properties of the fluorene (B118485) moiety are characterized by its aromatic π-system. The introduction of the carboxamidine group at the 1-position is expected to significantly influence the electronic distribution. The carboxamidine group, with its nitrogen atoms, can act as both a σ-electron withdrawing and a π-electron donating group, creating a complex interplay of electronic effects.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. In this compound, the HOMO is predicted to be primarily localized on the fluorene ring, characteristic of π-conjugated systems. The LUMO, conversely, is expected to have significant contributions from the carboxamidine group, suggesting that this site is prone to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is anticipated to show negative potential (red regions) around the nitrogen atoms of the carboxamidine group, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding. The fluorene ring is expected to exhibit regions of both positive and negative potential, reflecting the complex electronic nature of the substituted aromatic system.

Global Reactivity Descriptors: Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Descriptor Formula Predicted Trend for this compound
Ionization Potential (I)I ≈ -EHOMOModerate to high, due to the aromatic system.
Electron Affinity (A)A ≈ -ELUMOModerate, influenced by the carboxamidine group.
Electronegativity (χ)χ = (I + A) / 2Moderate, reflecting a balance of electron-donating and withdrawing features.
Chemical Hardness (η)η = (I - A) / 2Moderate, indicating reasonable stability.
Chemical Softness (S)S = 1 / (2η)Moderate, suggesting susceptibility to reactions with soft reagents.
Electrophilicity Index (ω)ω = χ2 / (2η)Moderate, indicating a propensity to accept electrons.

These DFT-based predictions suggest that this compound possesses a rich electronic landscape, with the carboxamidine group playing a pivotal role in modulating its reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound.

Conformational Analysis: The primary source of conformational flexibility in this compound is the rotation around the C1-C(carboxamidine) single bond. A relaxed potential energy surface scan for the rotation around this bond would likely reveal the most stable conformations. It is hypothesized that the planar conformation, where the carboxamidine group is coplanar with the fluorene ring, would be a low-energy state due to extended π-conjugation. However, steric hindrance between the hydrogens of the carboxamidine group and the hydrogen at the 2-position of the fluorene ring might lead to a slightly twisted, non-planar ground state conformation. The energy barriers between different conformations would determine the rotational freedom of the carboxamidine group at room temperature.

Molecular Dynamics Simulations: MD simulations, using force fields such as CHARMM or AMBER, can be employed to study the dynamic behavior of this compound in different environments (e.g., in vacuum or in a solvent). An MD simulation in a box of water molecules would reveal the solvation structure and the dynamics of intermolecular hydrogen bonding between the carboxamidine group and water. Key parameters that can be extracted from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule. The atoms of the carboxamidine group are expected to show higher fluctuations compared to the rigid fluorene core.

Radial Distribution Functions (RDFs): To characterize the solvation shell around the molecule and the specific interactions with solvent molecules.

These simulations would provide a dynamic perspective on the conformational preferences and intermolecular interactions of this compound, which are crucial for understanding its behavior in condensed phases.

Mechanistic Elucidation of Chemical Reactions and Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. For this compound, several types of reactions can be computationally investigated.

Protonation/Deprotonation: The carboxamidine group is basic and can be protonated. DFT calculations can be used to determine the proton affinity and the pKa of the conjugate acid. The most likely site of protonation is one of the nitrogen atoms of the carboxamidine group. The geometry and electronic structure of the protonated species can be calculated to understand the effect of protonation on the molecule's properties.

Hydrolysis: The hydrolysis of the carboxamidine group to the corresponding carboxylic acid is a potential transformation. The reaction mechanism can be investigated by locating the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carboxamidine carbon. The calculated activation energies would provide insights into the reaction rate and the conditions required for this transformation.

Electrophilic Aromatic Substitution: The fluorene ring is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions can be predicted by analyzing the distribution of the HOMO and by calculating the energies of the sigma complexes (Wheland intermediates) for substitution at different positions of the fluorene ring. The carboxamidine group, being an ortho-, para-directing or a meta-directing group depending on the reaction conditions, will influence the preferred sites of substitution.

By mapping out the potential energy surfaces for these and other reactions, computational studies can provide a detailed understanding of the chemical reactivity and transformation pathways of this compound.

Structure-Property Relationship (SPR) Studies (excluding biological activity correlation)

Understanding the relationship between the molecular structure and its physical properties is fundamental for the design of new materials. For this compound, computational methods can be used to predict its optical and electronic properties and to understand how these properties are modulated by its structure.

The optical and electronic properties of this compound are intrinsically linked to its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules.

UV-Vis Absorption Spectrum: A TD-DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) can predict the UV-Vis absorption spectrum of this compound. The spectrum is expected to be dominated by π-π* transitions within the fluorene moiety. The position of the longest wavelength absorption maximum (λmax) and the corresponding oscillator strength can be calculated. The introduction of the carboxamidine group may cause a slight red or blue shift in the absorption bands compared to unsubstituted fluorene, depending on the nature of its electronic influence in the excited state.

Modulation of Electronic Properties: The electronic properties can be tuned by chemical modification. For instance, the effect of introducing electron-donating or electron-withdrawing substituents at different positions of the fluorene ring can be systematically studied.

Substituent at Position 7 Predicted Effect on HOMO-LUMO Gap Predicted Effect on λmax
-NO2 (Electron-withdrawing)DecreaseRed-shift (bathochromic)
-OCH3 (Electron-donating)IncreaseBlue-shift (hypsochromic)
-CN (Electron-withdrawing)DecreaseRed-shift (bathochromic)
-NH2 (Electron-donating)IncreaseBlue-shift (hypsochromic)

These theoretical predictions can guide the rational design of new this compound derivatives with tailored optical and electronic properties for specific applications in materials science, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the energy levels and absorption characteristics are critical.

Structural Characterization and Spectroscopic Analysis of 9h Fluorene 1 Carboxamidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 9H-Fluorene-1-carboxamidine compounds.

In ¹H NMR spectra of fluorene (B118485) derivatives, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution on the fluorene core. The protons of the carboxamidine group (-C(=NH)NH₂) would be expected to appear as broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange. The N-H protons are typically observed in a wide chemical shift range and their signals can be confirmed by D₂O exchange experiments. The methylene protons at the C9 position of the fluorene ring usually appear as a singlet around δ 4.0 ppm, unless there is restricted rotation or chiral substitution that would render them diastereotopic.

The ¹³C NMR spectra provide complementary information. The aromatic carbons of the fluorene moiety exhibit signals in the range of δ 110–150 ppm. The carbon of the carboxamidine group is expected to resonate further downfield, typically in the δ 150–165 ppm region, due to the deshielding effect of the attached nitrogen atoms. The C9 carbon of the fluorene skeleton generally appears at a more upfield position, around δ 37 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.0 - 8.5Multiplet
C9-H₂~ 4.0Singlet
N-HVariable (broad)Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C110 - 150
C=N150 - 165
C9~ 37

Mass Spectrometry (MS) Techniques (HRMS, ESI-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

In ESI-MS, these compounds are expected to be readily protonated at the basic carboxamidine group, leading to the observation of a prominent [M+H]⁺ ion. The fragmentation pattern in tandem MS (MS/MS) experiments would likely involve characteristic losses from the fluorene core and the carboxamidine substituent. Common fragmentation pathways for fluorene-containing compounds include the loss of small molecules and cleavage of the fluorene ring system. The study of these fragmentation patterns can provide valuable structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The characteristic absorption bands would include:

N-H stretching: Broad bands in the region of 3100–3500 cm⁻¹ corresponding to the amine groups of the carboxamidine moiety.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the C9 methylene group would be observed just below 3000 cm⁻¹.

C=N stretching: A strong absorption band in the range of 1640–1690 cm⁻¹ is characteristic of the carbon-nitrogen double bond in the carboxamidine group.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Fluorene and its derivatives are known to be chromophoric and often fluorescent. The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region, characteristic of the π-π* transitions of the conjugated fluorene system. The position of the absorption maxima (λ_max) will be influenced by the substitution pattern on the aromatic rings. gold-chemistry.org

X-ray Crystallography for Solid-State Structure Elucidation

Chromatographic and Separation Methodologies (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of this compound compounds.

Column chromatography using silica gel or alumina is a standard method for the purification of synthetic intermediates and the final product. The choice of eluent, typically a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate), is optimized to achieve efficient separation based on the polarity of the compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of the final compound and for quantitative analysis. Reversed-phase HPLC, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), is commonly employed. The retention time of the compound is dependent on its hydrophobicity. The addition of modifiers like trifluoroacetic acid to the mobile phase can improve peak shape for basic compounds like carboxamidines.

Future Directions and Emerging Research Avenues for 9h Fluorene 1 Carboxamidine

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for the future synthesis of 9H-Fluorene-1-carboxamidine and its derivatives will be the development of environmentally benign and efficient synthetic methods. Green chemistry principles are becoming increasingly important in chemical synthesis, and future research in this area will likely target the reduction of hazardous waste and the use of renewable resources.

Recent advancements in the synthesis of fluorene (B118485) derivatives have highlighted the potential for greener approaches. For instance, the aerobic oxidation of 9H-fluorenes to 9-fluorenones has been achieved under ambient conditions using potassium hydroxide (B78521) in THF, offering a highly efficient and clean method. rsc.org Furthermore, the synthesis of brominated and nitrated fluorenones has been successfully carried out in water, minimizing the use of volatile organic solvents. researchgate.net

Future research on this compound could explore similar sustainable strategies. This could involve the use of aqueous reaction media, biodegradable catalysts, and energy-efficient reaction conditions. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also be a significant step towards a more sustainable production of this compound. google.com

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Fluorene Derivatives.
Synthetic ApproachConventional MethodPotential Green AlternativeAnticipated Advantages
OxidationUse of heavy metal oxidants (e.g., CrO3)Aerobic oxidation with a base catalyst rsc.orgUse of air as a benign oxidant, reduced metal waste
Halogenation/NitrationUse of harsh acids and organic solventsReactions in water as a solvent researchgate.netElimination of hazardous solvents, simpler workup
C-C Bond FormationMulti-step procedures with protection/deprotectionOne-pot multicomponent reactions rug.nlIncreased efficiency, reduced waste and purification steps

Exploration of New Catalytic Systems and Reaction Pathways

The functionalization of the fluorene core is a key area of research, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound. Transition-metal catalysis has already proven to be a powerful tool for the synthesis of various fluorene derivatives. researchgate.net Future research will likely focus on the discovery of more efficient, selective, and versatile catalysts.

Palladium-catalyzed cross-coupling reactions, for example, have been employed for the efficient synthesis of 9H-fluorene derivatives from 1,1-diboronates and 2,2′-dibromobiphenyls. organic-chemistry.org The exploration of other transition metals, such as nickel, copper, and iron, could lead to the development of more cost-effective and sustainable catalytic systems. Furthermore, the use of ligands to fine-tune the reactivity and selectivity of these metal catalysts will be an important area of investigation.

Beyond catalytic C-H functionalization, the exploration of entirely new reaction pathways for this compound is a promising avenue. This could include the investigation of photochemical and electrochemical methods for the synthesis and modification of the fluorene scaffold. nih.gov The discovery of novel degradation pathways, such as those observed in the microbial degradation of fluorene, could also provide insights into new chemical transformations. nih.govnih.gov

Rational Design of Advanced Materials with Tunable Properties

Fluorene-based materials are renowned for their excellent photophysical and electronic properties, making them ideal candidates for a wide range of applications in organic electronics. entrepreneur-cn.comjinjingchemical.com The presence of the carboxamidine group in this compound is expected to significantly influence its electronic and intermolecular interactions, opening up possibilities for the rational design of new advanced materials with tailored properties.

The ability to tune the electronic properties of fluorene derivatives by introducing different substituents is well-established. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's absorption and emission characteristics. nih.gov Future research on this compound will likely involve the synthesis of a library of derivatives with various substituents to systematically study their structure-property relationships. researchgate.net

The potential applications for these rationally designed materials are vast. They could be utilized as emitters in organic light-emitting diodes (OLEDs), charge-transporting materials in organic field-effect transistors (OFETs) and photovoltaic devices, and as fluorescent probes for biological imaging. rsc.orgresearchgate.netresearchgate.net The development of fluorene-based polymers and oligomers incorporating the this compound moiety could lead to materials with enhanced thermal stability and processability. tue.nl

Table 2: Potential Effects of Substituents on the Properties of this compound-Based Materials.
Substituent TypePosition on Fluorene CoreAnticipated Effect on Electronic PropertiesPotential Application
Electron-Donating Groups (e.g., -NH2, -OR)2, 7Increase HOMO energy level, red-shift in absorption/emissionHole-transporting materials, red-shifted emitters
Electron-Withdrawing Groups (e.g., -CN, -NO2)2, 7Decrease LUMO energy level, blue-shift in absorption/emissionElectron-transporting materials, blue emitters rsc.org
Bulky Substituents (e.g., tert-butyl)9Prevent aggregation-induced quenching, improve solubilityHighly efficient solid-state emitters

Mechanistic Investigations into Complex Chemical Phenomena

A deep understanding of the reaction mechanisms and fundamental photophysical processes is essential for the rational design of new synthetic methods and materials. Future research on this compound will undoubtedly involve detailed mechanistic investigations to elucidate the complex chemical phenomena at play.

Computational studies, particularly using Density Functional Theory (DFT), will be a powerful tool for probing the electronic structure, reaction pathways, and excited-state dynamics of this compound and its derivatives. worldscientific.comresearchgate.netnih.gov These theoretical calculations can provide valuable insights into the effects of substituents on the molecule's properties and guide the design of new experiments. researchgate.net For example, DFT calculations can be used to predict the HOMO-LUMO gap, which is a key parameter for determining the optoelectronic properties of a material.

Experimental techniques such as time-resolved spectroscopy will also be crucial for unraveling the photophysical processes that occur in these molecules upon excitation. By studying the fluorescence lifetimes and quantum yields, researchers can gain a better understanding of the factors that govern the efficiency of light emission. nih.gov

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The full potential of this compound will only be realized through collaborative, interdisciplinary research that bridges the gap between synthetic chemistry and materials science. The unique properties of fluorene derivatives have already led to their application in a wide range of fields, and the introduction of the carboxamidine group is likely to expand these horizons even further. entrepreneur-cn.comdatahorizzonresearch.com

In the realm of materials science, collaborations between synthetic chemists and physicists will be essential for the development and characterization of new electronic devices based on this compound. In the field of biology and medicine, the guanidino group, which is structurally related to the carboxamidine group, is known to interact with biological macromolecules such as DNA and RNA. mdpi.com This suggests that this compound and its derivatives could have interesting biological activities and may find applications as therapeutic agents or biological probes.

The exploration of these interdisciplinary research avenues will require a concerted effort from scientists with diverse expertise. By working together, researchers can accelerate the discovery and development of new technologies based on this promising class of compounds. The future of fluorene-based materials is bright, with expanding applications in electronics, renewable energy, and healthcare. jinjingchemical.comdatahorizzonresearch.com

Q & A

Q. Table 1. Key Spectral Data for this compound Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS ([M+H]+)
This compound HCl7.8 (m, 2H), 6.9 (s, 1H)168.2 (C=O), 140.5 (C-Ar)237.1
Fmoc-protected analog4.2 (t, 2H, Fmoc-CH2)156.1 (Fmoc C=O)456.3

Q. Table 2. Stability of this compound Under Stress Conditions

ConditionDegradation (%)Half-Life (h)Method
pH 2.0, 37°C12%48HPLC-UV (254 nm)
pH 7.4, 37°C5%96HPLC-UV (254 nm)
UV Light, 24 h18%30TLC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.